2-((1-(Benzyl)-4-piperidyl)amino)butyramide
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Overview
Description
2-((1-(Benzyl)-4-piperidyl)amino)butyramide is an organic compound that belongs to the class of amides It features a benzyl group attached to a piperidine ring, which is further connected to a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Benzyl)-4-piperidyl)amino)butyramide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring in the presence of a base.
Formation of the Amide Bond: The final step involves the reaction of the benzylated piperidine with butyric acid or its derivatives (such as butyryl chloride) to form the amide bond under appropriate conditions, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Benzyl)-4-piperidyl)amino)butyramide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amides.
Substitution: Benzyl chloride and a base such as sodium hydroxide (NaOH) are typically used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-((1-(Benzyl)-4-piperidyl)amino)butyramide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-((1-(Benzyl)-4-piperidyl)amino)butyramide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes, modulating their activity. The benzyl group can enhance the compound’s ability to cross biological membranes, while the piperidine ring can interact with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidine: Similar structure but lacks the butyramide moiety.
Benzylamine: Contains a benzyl group attached to an amine, but lacks the piperidine ring.
Butyramide: Simple amide without the benzyl and piperidine groups.
Uniqueness
2-((1-(Benzyl)-4-piperidyl)amino)butyramide is unique due to the combination of the benzyl, piperidine, and butyramide groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
CAS No. |
84196-17-8 |
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Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]butanamide |
InChI |
InChI=1S/C16H25N3O/c1-2-15(16(17)20)18-14-8-10-19(11-9-14)12-13-6-4-3-5-7-13/h3-7,14-15,18H,2,8-12H2,1H3,(H2,17,20) |
InChI Key |
LQPQEIAICVVOIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)NC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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